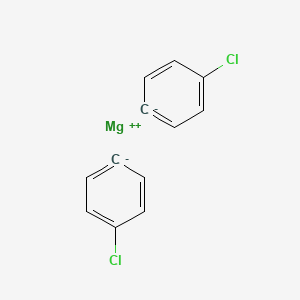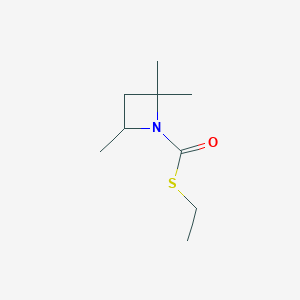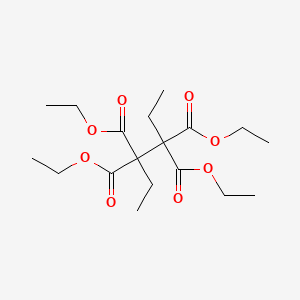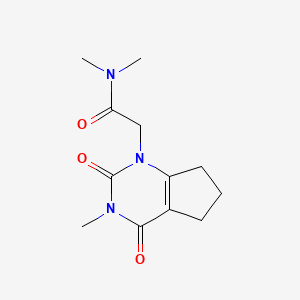
1-Bromo-2-(2-bromoethoxy)-2-methylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(2-bromoethoxy)-2-methylpropane is an organic compound with the molecular formula C6H12Br2O It is a brominated ether, characterized by the presence of two bromine atoms and an ether linkage in its structure
Méthodes De Préparation
The synthesis of 1-Bromo-2-(2-bromoethoxy)-2-methylpropane typically involves the reaction of 2-methylpropane-1,3-diol with phosphorus tribromide (PBr3) in the presence of a solvent such as diethyl ether. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of bromine.
Synthetic Route:
Starting Material: 2-methylpropane-1,3-diol
Reagent: Phosphorus tribromide (PBr3)
Solvent: Diethyl ether
Reaction Conditions: The reaction is carried out at room temperature, followed by heating to 90°C for 1 hour.
Industrial Production: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Analyse Des Réactions Chimiques
1-Bromo-2-(2-bromoethoxy)-2-methylpropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-). This reaction typically occurs under basic conditions.
Elimination Reactions: Under the influence of strong bases, the compound can undergo elimination reactions to form alkenes.
Oxidation: The ether linkage in the compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ethanol, reflux conditions.
Elimination: Potassium tert-butoxide (KOtBu), dimethyl sulfoxide (DMSO), elevated temperatures.
Oxidation: Potassium permanganate (KMnO4), aqueous medium, room temperature.
Major Products:
Nucleophilic Substitution: Corresponding alcohols, ethers, or amines.
Elimination: Alkenes.
Oxidation: Carbonyl compounds.
Applications De Recherche Scientifique
1-Bromo-2-(2-bromoethoxy)-2-methylpropane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive compounds and drug candidates.
Industrial Chemistry: The compound is employed in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(2-bromoethoxy)-2-methylpropane involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, facilitating nucleophilic substitution and elimination reactions. The ether linkage can undergo oxidation, leading to the formation of carbonyl compounds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparaison Avec Des Composés Similaires
1-Bromo-2-(2-bromoethoxy)-2-methylpropane can be compared with other brominated ethers and similar compounds:
1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a similar structure but contains a methoxy group instead of a second bromine atom. It is used in the synthesis of pigments and dyes.
2-Bromoethyl methyl ether: This compound has a simpler structure with a single bromine atom and is used as an alkylating agent in organic synthesis.
Bis(2-bromoethyl) ether: This compound contains two bromine atoms and two ether linkages, making it useful in the synthesis of polymers and as a cross-linking agent.
Uniqueness: this compound is unique due to the presence of two bromine atoms and an ether linkage, which imparts specific reactivity and versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
52250-77-8 |
|---|---|
Formule moléculaire |
C6H12Br2O |
Poids moléculaire |
259.97 g/mol |
Nom IUPAC |
1-bromo-2-(2-bromoethoxy)-2-methylpropane |
InChI |
InChI=1S/C6H12Br2O/c1-6(2,5-8)9-4-3-7/h3-5H2,1-2H3 |
Clé InChI |
DJGHEAIGCPNLKK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CBr)OCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(Propan-2-yl)amino]-3-[(pyrimidin-2-yl)oxy]propan-2-ol](/img/structure/B14649267.png)

![2-[(Anilinomethyl)imino]-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14649273.png)



![N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine](/img/structure/B14649312.png)
![4-[(2,5-Dichloro-4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14649318.png)


![4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine](/img/structure/B14649335.png)
